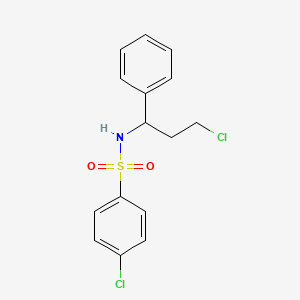

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

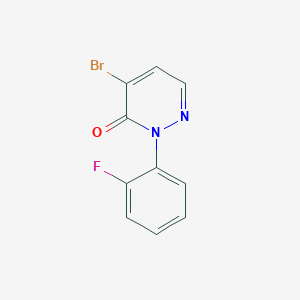

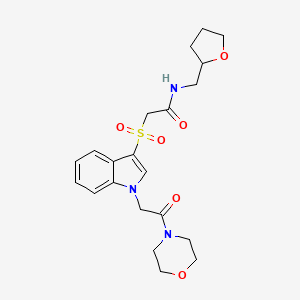

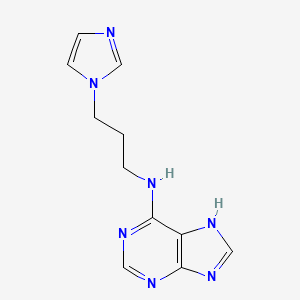

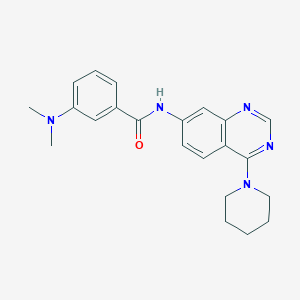

“4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 857041-71-5. It has a molecular weight of 344.26 . The compound is used for proteomics research .

Molecular Structure Analysis

The Inchi Code for “this compound” is1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2 . This code provides a specific description of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Polymorphism in Aromatic Sulfonamides

Aromatic sulfonamides, like 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide, have been studied for their polymorphic characteristics. Research by Terada et al. (2012) on various fluorine-substituted aromatic sulfonamides demonstrated the occurrence of polymorphs and pseudopolymorphs in these compounds. This polymorphism is significant as it affects the physical and chemical properties of these materials, which could be crucial in various scientific applications (Terada et al., 2012).

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrase isoenzymes. Supuran et al. (2013) synthesized and tested various aromatic sulfonamides, finding that these compounds displayed nanomolar inhibitory concentrations against multiple carbonic anhydrase isoenzymes. This suggests potential applications in areas where modulation of carbonic anhydrase activity is relevant, such as in therapeutic treatments (Supuran et al., 2013).

Molecular Interactions and Solubility

Perlovich et al. (2008) focused on the crystal structures and solubility of various 4-amino-benzene-sulfonamides, closely related to the compound . Their study provided insights into the temperature-dependent solubility and molecular interactions in crystals and solutions, which are critical for understanding the behavior of these compounds in various scientific contexts (Perlovich et al., 2008).

Applications in Organic Synthesis

Research on sulfonamides has also extended into their utility in organic synthesis. For example, Bhuyan et al. (2007) demonstrated the use of benzylic hydrocarbons in creating corresponding sulfonamides, indicating the role of these compounds in synthetic organic chemistry (Bhuyan et al., 2007).

Proton Exchange Membrane Applications

In the field of materials science, specifically for fuel cell applications, Matsumoto et al. (2009) researched sulfonated poly(ether sulfone)s. These materials, related to the compound , showed promise for use in fuel cells due to their ability to conduct protons efficiently (Matsumoto et al., 2009).

Eco-Friendly Chlorination

Misal et al. (2020) explored N-Chloro-N-(phenylsulfonyl)benzene sulfonamide as an eco-friendly chlorinating reagent. This demonstrates the potential of such compounds in developing more environmentally sustainable chemical processes (Misal et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-(3-chloro-1-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBBOVLOJJLSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)